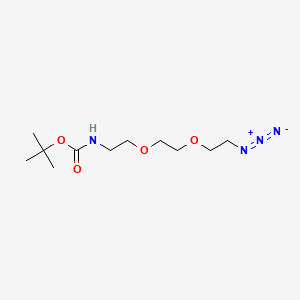
叔丁氧羰基-N-酰胺-PEG2-叠氮化物
描述
t-Boc-N-Amido-PEG2-Azide: is a polyethylene glycol (PEG) derivative containing an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is commonly used as a PEG linker in various chemical reactions, particularly in click chemistry, where it reacts with alkynes, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) to form stable triazole linkages . The Boc group can be deprotected under mild acidic conditions to form the free amine .
科学研究应用
Chemistry: t-Boc-N-Amido-PEG2-Azide is widely used as a PEG linker in the synthesis of various compounds, including drug conjugates and bioconjugates .
Biology: In biological research, t-Boc-N-Amido-PEG2-Azide is used to modify biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability .
Medicine: This compound is employed in the development of targeted drug delivery systems, where it facilitates the conjugation of therapeutic agents to targeting moieties .
Industry: t-Boc-N-Amido-PEG2-Azide is used in the production of advanced materials, such as hydrogels and nanomaterials, due to its ability to form stable linkages and enhance solubility .
作用机制
Target of Action
t-Boc-N-Amido-PEG2-Azide, also known as Boc-nh-peg(2)-n3, is primarily a PEG linker . It is designed to react with alkyne, BCN, DBCO via Click Chemistry . The primary targets of this compound are therefore molecules containing these functional groups.
Mode of Action
The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
Given its role as a linker, it can be inferred that it plays a crucial role in the formation of complex structures in the field of drug delivery and proteomics research .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption and distribution.
Result of Action
The primary result of the action of t-Boc-N-Amido-PEG2-Azide is the formation of a stable triazole linkage . This occurs when the azide group in the compound reacts with alkyne, BCN, DBCO via Click Chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Boc-N-Amido-PEG2-Azide. For instance, the Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy. Additionally, the compound is recommended to be stored at -20°C , suggesting that temperature could also affect its stability.
生化分析
Biochemical Properties
t-Boc-N-Amido-PEG2-Azide plays a significant role in biochemical reactions. The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Mechanism
The molecular mechanism of t-Boc-N-Amido-PEG2-Azide involves its reaction with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can lead to changes in the structure and function of biomolecules, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG2-Azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an amino group with a PEG chain.
Boc Protection: The final step involves the protection of the amino group with a Boc group using tert-butyl chloroformate (Boc-Cl) under basic conditions
Industrial Production Methods: Industrial production of t-Boc-N-Amido-PEG2-Azide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation, azidation, and Boc protection steps.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels (≥98%).
化学反应分析
Types of Reactions:
Click Chemistry: t-Boc-N-Amido-PEG2-Azide undergoes click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages
Deprotection: The Boc group can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving t-Boc-N-Amido-PEG2-Azide.
Deprotection: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used for Boc deprotection.
Major Products:
相似化合物的比较
t-Boc-N-Amido-PEG2-Amine: This compound is similar to t-Boc-N-Amido-PEG2-Azide but contains an amino group instead of an azide group.
t-Boc-N-Amido-PEG4-Azide: This compound has a longer PEG chain compared to t-Boc-N-Amido-PEG2-Azide.
t-Boc-N-Amido-PEG2-CH2CO2H: This compound contains a carboxyl group instead of an azide group.
Uniqueness: t-Boc-N-Amido-PEG2-Azide is unique due to its azide group, which allows it to participate in click chemistry reactions, forming stable triazole linkages. This property makes it highly valuable in various scientific research applications .
属性
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZSEFQCLYODJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


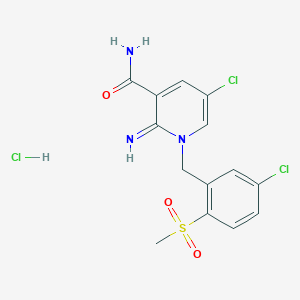


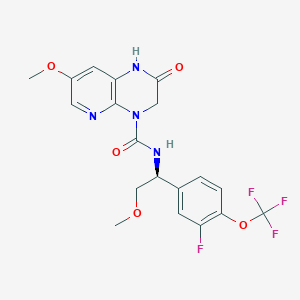
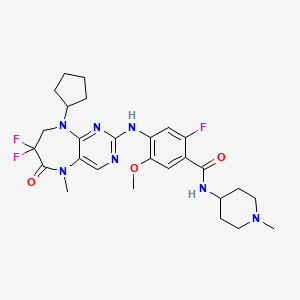
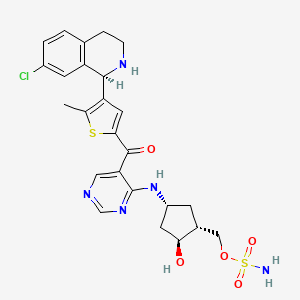
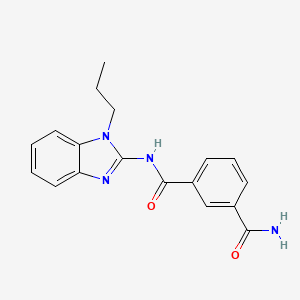
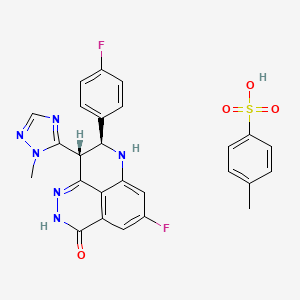
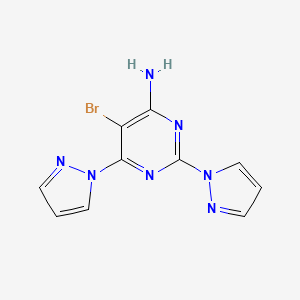
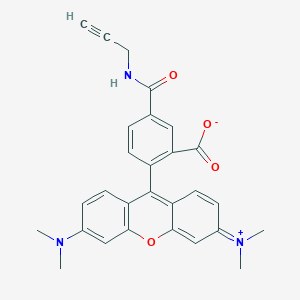
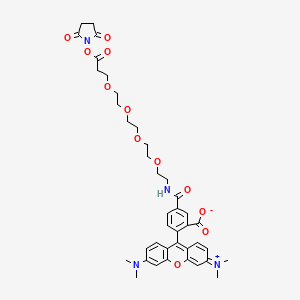
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)
